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Citalopram Hydrobromide: Key Impurities

The table below summarizes the primary process-related and degradation impurities you may encounter

during analysis [1].

Impurity Name Type CAS Number
Molecular
Formula

Molecular
Weight

Citalopram
Hydrobromide - Impurity
A (Freebase)

Process-

related /
Degradation

64372-56-1 C20H23FN2O2 342.41

Citalopram
Hydrobromide - Impurity
B (Freebase)

Process-
related /

Degradation

411221-53-9 C20H21FN2O2 340.39

Citalopram
Hydrobromide - Impurity
C (3-Oxo Citalopram)

Process-

related /
Degradation

372941-54-3 C20H19FN2O2 338.38
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Impurity Name Type CAS Number
Molecular
Formula

Molecular
Weight

Citalopram
Hydrobromide - Impurity
D (rac Desmethyl

Citalopram)

Process-

related /
Degradation

62498-67-3 C19H19FN2O 310.37

Citalopram
Hydrobromide - Impurity
E (5-Chlorodescyano

Citalopram)

Process-

related

64169-45-5 C19H21ClFNO 333.83

Citalopram
Hydrobromide - Impurity
F (5-Bromodescyano

Citalopram)

Process-

related

64169-39-7 C19H21BrFNO 378.28

Citalopram N-Oxide Degradation Information not

in search
results

Information not in

search results

Information not

in search
results

Citalopram Acid
Metabolite

Degradation Information not
in search

results

Information not in
search results

Information not
in search

results

Analytical Method for Impurity Profiling

A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been

developed for the simultaneous separation of citalopram hydrobromide and its impurities [2]. The table

below details the validated method parameters.

Parameter Specification

Column Inertsil ODS 3V (250 mm x 4.6 mm; 5 µm particle size)
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| Mobile Phase | A: 0.3% Diethylamine (pH adjusted to 4.70) B: Methanol/Acetonitrile (55:45 v/v) | |

Gradient Program | Non-isocratic (exact gradient details are in the original publication [2]) | | Flow Rate |

1.0 mL/min (assumed, explicitly stated in [3]) | | Detection (PDA) | 225 nm [2] | | Detection (UV) | 254 nm

(alternative method [3]) | | Injection Volume | 20 µL (typical, can be adjusted based on sensitivity

requirements) | | Column Temperature | Ambient (typically 25-30°C) | | Sample Concentration | 10-50

µg/mL (linear range) [3] |

This method has been validated for accuracy, precision, and linearity and can be used for the analysis of bulk

drugs and pharmaceutical formulations [2].

Forced Degradation Studies Protocol

Forced degradation helps in identifying the degradation pathways and the intrinsic stability of the drug

substance. The following workflow outlines a standard forced degradation study for citalopram

hydrobromide.

Start: Citalopram
Hydrobromide Solution

Acidic Hydrolysis
(0.1N HCl, 60°C, 1-24h)

Alkaline Hydrolysis
(0.1N NaOH, 60°C, 1-24h)

Oxidative Stress
(3% H₂O₂, RT, 1-24h)

Thermal Stress
(Solid, 105°C, 1-7 days)

Photolytic Stress
(e.g., ICH Q1B conditions)

Analyze Samples
(RP-HPLC, MS, NMR)

Identify and
Characterize Impurities

Click to download full resolution via product page
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Characterization of Degradants: The degradation products and unknown impurities generated from these

studies should be isolated and characterized using techniques like ESI-MS/MS, ¹H NMR, and FT-IR

spectroscopy [2].

Frequently Asked Questions (FAQs)

Q1: What are the common solvents used in the analysis of citalopram impurities? A: Acetonitrile or

Methanol are the primary solvents used in the mobile phase for the RP-HPLC analysis of citalopram

impurities [4]. One developed method uses a mixture of methanol, phosphate buffer (pH 3.4), and

acetonitrile (55:40:5 v/v/v) [3].

Q2: How should I store citalopram impurity reference standards? A: Citalopram impurity standards

should be stored at a controlled room temperature between 2-8 °C, or as specifically indicated on the

Certificate of Analysis (CoA) provided with the standard [4].

Q3: My HPLC method is not separating Impurity D and Impurity E effectively. What can I adjust? A:

The separation of all related substances is highly influenced by the mobile phase composition and pH [2].

You can try:

Fine-tuning the pH of the aqueous buffer (e.g., 0.3% diethylamine, pH 4.70).
Adjusting the ratio of organic solvents (Methanol and Acetonitrile) in the mobile phase.

Optimizing the gradient program to improve resolution between closely eluting peaks.

Q4: During forced degradation, I see an unknown peak. How can I identify it? A: To identify an

unknown impurity:

Isolate the impurity by scaling up the degradation and collecting the HPLC fraction containing the

unknown peak.
Characterize the isolated compound using spectroscopic techniques. As demonstrated in the

literature, the combination of ESI-MS/MS (for structural fragments), ¹H NMR (for proton environment),
and FT-IR (for functional groups) is highly effective for definitive characterization [2].

Q5: What are the regulatory guidelines for controlling impurities in citalopram? A: The control of

impurities must comply with the guidelines set by ICH (International Council for Harmonisation) and

standards described in various pharmacopoeias (such as USP) [4]. This involves identification, reporting,

and qualification thresholds for impurities.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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